2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 2-position, a methyl group at the N-position, and a trifluoromethyl group at the 6-position on the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide typically involves the chlorination of a nicotinamide precursor followed by methylation and introduction of the trifluoromethyl group. One common synthetic route includes:
Chlorination: The starting material, nicotinamide, is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 2-position.
Methylation: The chlorinated intermediate is then treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the N-methyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF₃I) under conditions that facilitate the substitution at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)nicotinamide: Lacks the N-methyl group but shares similar chemical properties.
2-Chloro-N-methyl-4-(trifluoromethyl)nicotinamide: Has the trifluoromethyl group at the 4-position instead of the 6-position.
2-Chloro-N-methyl-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a nicotinamide ring.
Uniqueness
2-Chloro-N-methyl-6-(trifluoromethyl)nicotinamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the chloro, N-methyl, and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c1-13-7(15)4-2-3-5(8(10,11)12)14-6(4)9/h2-3H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKCSGOSLQREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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